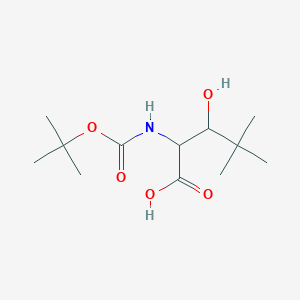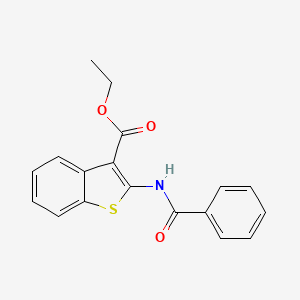![molecular formula C9H14O4S B2584690 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2490406-03-4](/img/structure/B2584690.png)
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid: is a chemical compound with the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol . This compound is characterized by a spirocyclic structure containing a sulfur atom and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a suitable thioether with an oxidizing agent to introduce the sulfone group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or hydrolysis. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a thioether or thiol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution Reagents: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Reduction Products: Thioethers or thiols.
Substitution Products: Esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-methyl: Contains a methyl group instead of a carboxylic acid group, altering its chemical properties and reactivity.
Uniqueness: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of both the sulfone and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
1,1-dioxo-1λ6-thiaspiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOAMZHCIDSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(S2(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2584613.png)




![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)


![Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2584626.png)
![(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2584627.png)

![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)
